molecular formula C10H15N3O2 B2518359 3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199385-13-0

3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2518359
CAS No.: 2199385-13-0
M. Wt: 209.249
InChI Key: WJUKRLDCBIWLKO-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring fused with a cyclopropyl group and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with oxolane-2-carboxaldehyde in the presence of a base to form the intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole derivative with additional oxygen-containing functional groups, while reduction may result in a fully saturated triazole ring.

Scientific Research Applications

3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl and oxolane groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-dihydro-1H-1,2,4-triazol-5-one: Lacks the cyclopropyl and oxolane groups, resulting in different chemical and biological properties.

    3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but without the oxolane moiety.

    4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but without the cyclopropyl group.

Uniqueness

The presence of both the cyclopropyl and oxolane groups in 3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one makes it unique compared to other triazole derivatives. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclopropyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10-12-11-9(7-3-4-7)13(10)6-8-2-1-5-15-8/h7-8H,1-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUKRLDCBIWLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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